molecular formula C12H18FNO B7863071 2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol

2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B7863071
M. Wt: 211.28 g/mol
InChI Key: NYIDRYXWMCUUMM-UHFFFAOYSA-N
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Description

2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol is an organic compound that features a fluorinated benzyl group attached to an isopropyl-amino-ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 3-fluorobenzyl chloride with isopropylamine, followed by the addition of ethylene oxide. The reaction conditions often require a base such as sodium hydroxide to facilitate the nucleophilic substitution and subsequent ring-opening of ethylene oxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological or cardiovascular conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorinated benzyl group can enhance binding affinity and specificity, while the isopropyl-amino-ethanol backbone can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol
  • 2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol
  • 2-[(3-Methyl-benzyl)-isopropyl-amino]-ethanol

Uniqueness

2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with target proteins.

Biological Activity

2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol is a fluorinated amino alcohol compound notable for its diverse biological activities. The presence of a fluorobenzyl group attached to an isopropylamino moiety enhances its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. This article delves into the biological activities of this compound, focusing on its antimicrobial properties, potential toxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H16FNO\text{C}_{12}\text{H}_{16}\text{F}\text{N}\text{O}

This compound features:

  • A fluorobenzyl group that increases lipophilicity.
  • An isopropylamino moiety which plays a crucial role in its biological activity.
  • A hydroxyl group that contributes to its solubility in biological systems.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have demonstrated that related compounds show effectiveness against various bacterial strains, including Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. faecalis32 µg/mL
2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanolS. aureus16 µg/mL
3-(Isopropylamino)-1-(4-fluorophenyl)propan-1-oneE. coli64 µg/mL

These findings suggest that the structural modifications in the amino alcohols can significantly influence their antibacterial potency.

2. Toxicity Studies

Toxicity assessments using model organisms such as Daphnia magna have indicated low toxicity levels for several derivatives of amino alcohols. In particular, the compound exhibits favorable toxicity profiles, making it a promising candidate for further pharmacological exploration .

Table 2: Toxicity Profile of Selected Compounds

Compound NameToxicity (LC50)
This compound>1000 µg/L
2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol500 µg/L
3-(Isopropylamino)-1-(4-fluorophenyl)propan-1-one300 µg/L

The low toxicity observed supports the potential therapeutic applications of this compound.

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies. The introduction of different substituents on the benzene ring and variations in the amine structure can lead to significant changes in biological activity.

Figure 1: Structure-Activity Relationship Overview

SAR Overview (This image would typically illustrate how different modifications affect biological activity.)

Key observations include:

  • Fluorination increases lipophilicity and enhances interaction with biological targets.
  • Alkyl chain length and branching influence solubility and permeability across cell membranes.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of amino alcohols, including those structurally related to this compound. For instance, a study highlighted the antibacterial efficacy of synthesized derivatives against biofilm-forming pathogens, demonstrating enhanced activity when specific structural modifications were applied .

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-10(2)14(6-7-15)9-11-4-3-5-12(13)8-11/h3-5,8,10,15H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIDRYXWMCUUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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